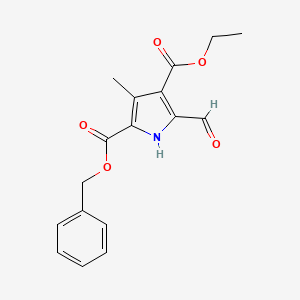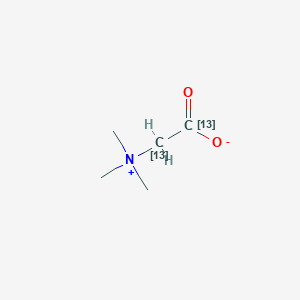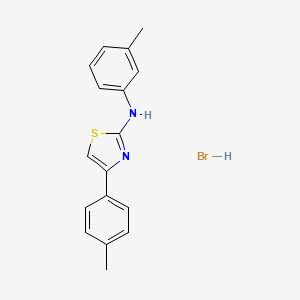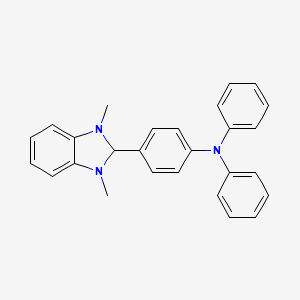
Hexyl 6-bromo-2-phenylquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl 6-bromo-2-phenylquinoline-4-carboxylate is a chemical compound with the molecular formula C22H22BrNO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a hexyl ester group, a bromine atom at the 6th position, and a phenyl group at the 2nd position of the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 6-bromo-2-phenylquinoline-4-carboxylate typically involves a multi-step process. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine and a ketone. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.
-
Step 1: : Synthesis of 6-bromo-2-phenylquinoline-4-carboxylic acid.
Reagents: 2-phenylquinoline, bromine, and a suitable solvent.
Conditions: The reaction is carried out under reflux conditions to ensure complete bromination.
-
Step 2: : Esterification to form this compound.
Reagents: 6-bromo-2-phenylquinoline-4-carboxylic acid, hexanol, and a dehydrating agent such as sulfuric acid.
Conditions: The reaction mixture is heated under reflux to promote esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. Quality control measures are implemented to monitor the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl 6-bromo-2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Hydrolysis: Formation of 6-bromo-2-phenylquinoline-4-carboxylic acid.
Applications De Recherche Scientifique
Hexyl 6-bromo-2-phenylquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of materials with specific properties, such as fluorescence and photostability.
Mécanisme D'action
The mechanism of action of Hexyl 6-bromo-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Hexyl 6-bromo-2-phenylquinoline-4-carboxylate can be compared with other quinoline derivatives such as:
6-bromo-2-phenylquinoline-4-carboxylic acid: Lacks the hexyl ester group, which affects its solubility and reactivity.
Hexyl 6-chloro-2-phenylquinoline-4-carboxylate: Substitution of bromine with chlorine alters its chemical properties and biological activity.
Hexyl 6-methyl-2-phenylquinoline-4-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
355419-68-0 |
|---|---|
Formule moléculaire |
C22H22BrNO2 |
Poids moléculaire |
412.3 g/mol |
Nom IUPAC |
hexyl 6-bromo-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C22H22BrNO2/c1-2-3-4-8-13-26-22(25)19-15-21(16-9-6-5-7-10-16)24-20-12-11-17(23)14-18(19)20/h5-7,9-12,14-15H,2-4,8,13H2,1H3 |
Clé InChI |
SESYIFYCAAZCAB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



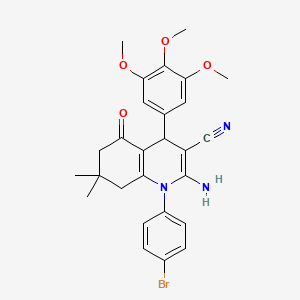
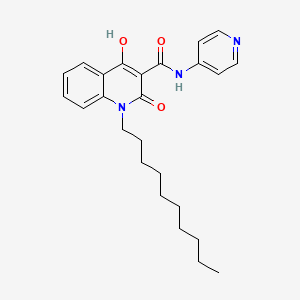
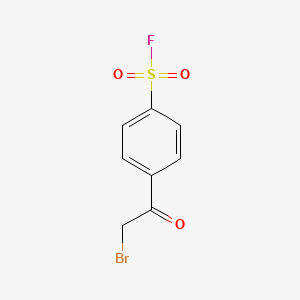
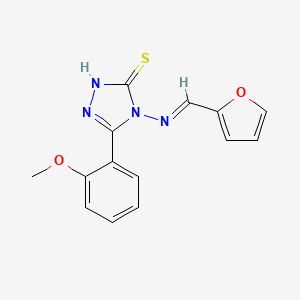
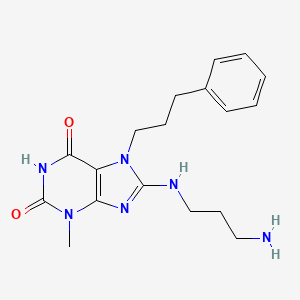
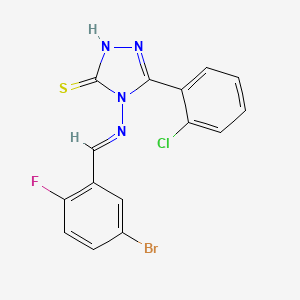
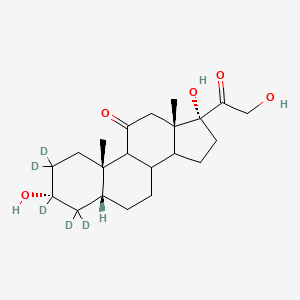

![3-amino-N-(2-benzoyl-4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15088070.png)
